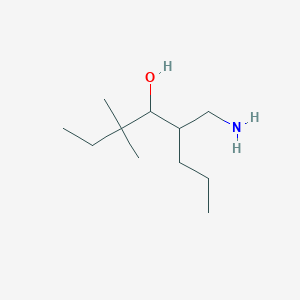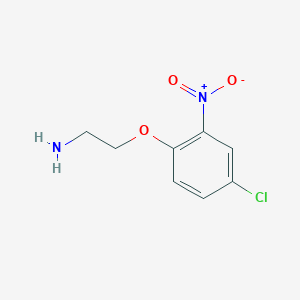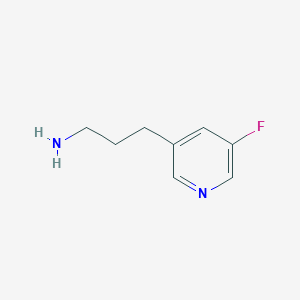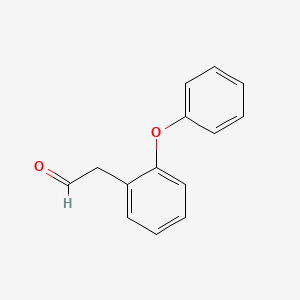
2-(2-Phenoxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenoxyphenyl)acetaldehyde is an organic compound with the molecular formula C14H12O2 It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-phenoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method includes the use of the Vilsmeier-Haack reaction, where 2-phenoxybenzaldehyde is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The choice of oxidizing agents and reaction conditions is optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Phenoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products:
Oxidation: 2-(2-Phenoxyphenyl)acetic acid.
Reduction: 2-(2-Phenoxyphenyl)ethanol.
Substitution: Various substituted phenoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Phenoxyphenyl)acetaldehyde has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phenoxy group may also contribute to its activity by interacting with specific receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Benzaldehyde: Similar in structure but lacks the phenoxy group.
2-Phenoxybenzaldehyde: Similar but with an aldehyde group directly attached to the phenyl ring.
2-(2-Phenoxyphenyl)ethanol: The reduced form of 2-(2-Phenoxyphenyl)acetaldehyde.
Uniqueness: this compound is unique due to the presence of both a phenoxy group and an aldehyde moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-(2-phenoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C14H12O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9,11H,10H2 |
Clave InChI |
FXBBAJBGIHKOOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


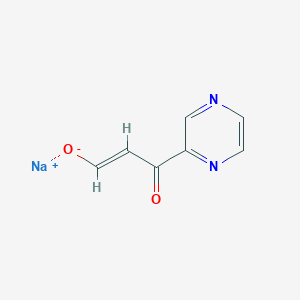
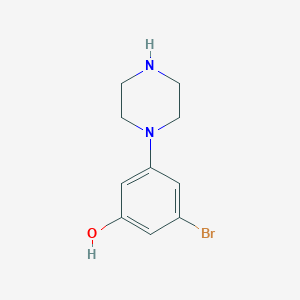
![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
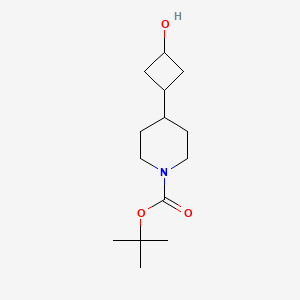
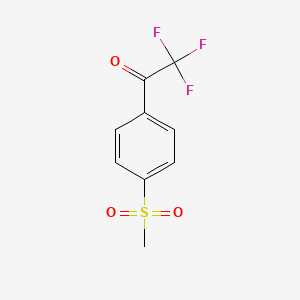
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
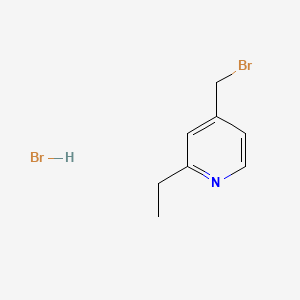
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)

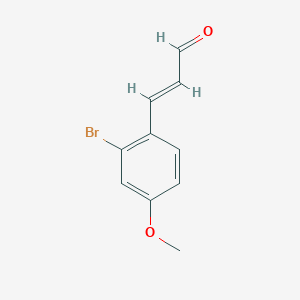
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
